molecular formula C22H21NO4 B3555397 4-{[2-(benzyloxy)-3-methoxybenzyl]amino}benzoic acid

4-{[2-(benzyloxy)-3-methoxybenzyl]amino}benzoic acid

Cat. No.: B3555397
M. Wt: 363.4 g/mol
InChI Key: YNLGVNVAALQADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-{[2-(benzyloxy)-3-methoxybenzyl]amino}benzoic acid” is a substituted benzoic acid . It is a complex organic compound that contains a benzene ring, which is a cyclic hydrocarbon with a continuous pi bond. The compound also contains functional groups such as benzyloxy, methoxy, and amino groups .


Synthesis Analysis

The synthesis of this compound could involve several steps, including the benzylation of 4-hydroxybenzoic acid with benzyl bromide . Additionally, the compound could undergo various reactions such as oxidation and reduction . For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid molecule where the hydrogen of one of the carbon atoms in the benzene ring is replaced by a 2-(benzyloxy)-3-methoxybenzyl]amino group. The molecular formula of the compound is C15H14O4 .


Chemical Reactions Analysis

The compound can undergo several chemical reactions. For instance, it can undergo oxidation and reduction reactions . The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups . Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 258.269 Da . It has several functional groups, including benzyloxy, methoxy, and amino groups, which can influence its physical and chemical properties .

Safety and Hazards

The compound may form combustible dust concentrations in air . It may cause skin irritation and serious eye damage . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Properties

IUPAC Name

4-[(3-methoxy-2-phenylmethoxyphenyl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-26-20-9-5-8-18(21(20)27-15-16-6-3-2-4-7-16)14-23-19-12-10-17(11-13-19)22(24)25/h2-13,23H,14-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLGVNVAALQADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CNC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795990
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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